![molecular formula C11H14BFN2O2 B12977304 (4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid typically involves the reaction of 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different functionalized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several scientific research applications:
Biology: This compound can be employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: In materials science, it can be used to create advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: This compound is structurally similar but contains a dioxaborolane group instead of a boronic acid group.
4-Fluoro-1-isopropyl-2-methylbenzimidazole-6-boronic acid pinacol ester: Another related compound with a pinacol ester group.
Uniqueness
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to its specific boronic acid functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.
Biological Activity
(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid, identified by its CAS number 1528469-78-4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃FN₂ |
Molecular Weight | 192.23 g/mol |
Density | 1.14 ± 0.1 g/cm³ |
Boiling Point | 304.8 ± 15.0 °C |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
- This compound exhibits inhibitory activity against certain enzymes, including proteases and kinases, which are crucial in various signaling pathways and disease processes.
2. Antiviral Activity:
- Research indicates that imidazole derivatives can possess antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and Dengue virus by inhibiting viral replication through mechanisms involving IMP dehydrogenase inhibition .
3. Anticancer Properties:
- Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, thereby inhibiting cell proliferation .
Biological Activity Studies
Several studies have investigated the biological activity of related imidazole compounds, providing insights into the potential efficacy of this compound.
Antiviral Efficacy:
A study highlighted the antiviral potential of imidazole derivatives against herpes simplex virus (HSV) and other viral strains. The effectiveness was measured using EC50 values, indicating micromolar activity against targeted viruses .
Anticancer Activity:
In vitro studies have shown that benzo-fused imidazole derivatives exhibit significant antiproliferative effects on human cancer cell lines. For example, one derivative was reported to have a potency increase up to ten times compared to standard drugs like Combretastatin-A4 .
Case Studies
Case Study 1: Antiviral Activity
A recent investigation into the antiviral properties of imidazole-based compounds revealed that derivatives similar to this compound effectively inhibited viral replication in cell cultures infected with Dengue virus, showcasing an EC50 value significantly lower than that of traditional antiviral agents .
Case Study 2: Anticancer Research
Another study evaluated the anticancer effects of structurally related compounds on various human cancer cell lines. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, demonstrating a promising therapeutic index for further development in oncology .
Properties
Molecular Formula |
C11H14BFN2O2 |
---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BFN2O2/c1-6(2)15-7(3)14-11-9(13)4-8(12(16)17)5-10(11)15/h4-6,16-17H,1-3H3 |
InChI Key |
CEMKHWTUYRGHCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)F)N=C(N2C(C)C)C)(O)O |
Origin of Product |
United States |
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